5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester
Übersicht
Beschreibung
5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C19H26N2O4 . It is also known by other names such as tert-butyl 7-(phenylmethoxycarbonylamino)-2-azaspiro[3.3]heptane-2-carboxylate and tert-butyl 5-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate .
Wissenschaftliche Forschungsanwendungen
Synthesis of Glutamic Acid Analogue
Research by Hart and Rapoport (1999) demonstrates the synthesis of a glutamic acid analogue starting from L-serine, leading to the development of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids. This synthesis process involves multiple steps, including a key transannular alkylation step to form the [2.2.1] ring system, which is crucial for the creation of tert-butyl 7-benzyloxycarbonyl-7-azabicyclo[2.2.1]-2-heptene-1-carboxylate. This compound serves as a protected glutamate analogue, highlighting the compound's role in generating novel amino acid derivatives for research in neurochemistry and drug design (Hart & Rapoport, 1999).
Spirocyclamines Synthesis
Another application is described by Rulev et al. (1998), who explored the conjugate addition of amines under high pressure versus thermal activation. Their work provides new access to spirocyclamines, showcasing the utility of spiro compounds in synthesizing diverse products depending on experimental conditions and the nature of the amine. This research underscores the versatility of spiro compounds, such as 5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester, in facilitating the synthesis of complex molecules with potential applications in medicinal chemistry and material science (Rulev et al., 1998).
Neurokinin Antagonists Design
In the realm of pharmacological research, the design and structure-activity relationships of novel tripeptide substance P antagonists have been explored by Hagiwara et al. (1992). Their work involved the chemical modification of a novel tripeptide SP antagonist, utilizing a structure similar to the tert-butyloxycarbonyl group as part of the antagonist's design. This highlights the role of such compounds in the development of new therapeutic agents, particularly in targeting neurokinin receptors for the treatment of various medical conditions (Hagiwara et al., 1992).
Wirkmechanismus
Target of Action
Compounds with a spiro[3.3]heptane core, like “5-Benzyloxycarbonylamino-2-aza-spiro[3.3]heptane-2-carboxylic acid tert-butyl ester”, are often used as bioisosteres for benzene rings . This means they can potentially interact with the same biological targets as benzene-containing compounds, which are prevalent in many drugs and natural products .
Mode of Action
The interaction of these compounds with their targets could involve various types of chemical reactions, such as nucleophilic substitution or free radical reactions . The specific mode of action would depend on the exact nature of the target and the surrounding biochemical environment.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions might favor the deprotection of the N-tert-butoxycarbonyl (Boc) group, which could affect the compound’s activity .
Eigenschaften
IUPAC Name |
tert-butyl 7-(phenylmethoxycarbonylamino)-2-azaspiro[3.3]heptane-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4/c1-18(2,3)25-17(23)21-12-19(13-21)10-9-15(19)20-16(22)24-11-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,20,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXHVGHUXXRZJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC2NC(=O)OCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.